2-Cyclohexylidene-1-propanol

Description

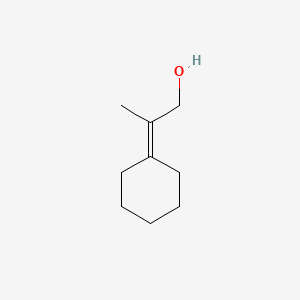

2-Cyclohexylidene-1-propanol is an organic compound characterized by a cyclohexylidene group (a cyclohexene ring with a double bond) attached to a propanol backbone. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and hydrophobic contributions from the cyclohexene ring.

Properties

CAS No. |

88444-72-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-cyclohexylidenepropan-1-ol |

InChI |

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h10H,2-7H2,1H3 |

InChI Key |

VUOASMHNGLCSQD-UHFFFAOYSA-N |

SMILES |

CC(=C1CCCCC1)CO |

Canonical SMILES |

CC(=C1CCCCC1)CO |

Other CAS No. |

88444-72-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 2-Cyclohexylidene-1-propanol, enabling comparative analysis:

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate (Carvyl Propionate)

- Formula : C₁₃H₂₀O₂

- Molecular Weight : 208.30 g/mol

- Functional Groups: Cyclohexenol ester (propanoate group)

- Key Properties :

- Applications : Common in perfumery and food additives.

1-(Cyclohexylamino)-2-propanol

- Formula: C₉H₁₉NO

- Molecular Weight : 157.26 g/mol

- Functional Groups : Secondary amine, alcohol

- Key Properties: Amino alcohol structure enhances solubility in polar solvents. Potential use in pharmaceuticals (e.g., as a chiral building block or surfactant) .

- Applications : Intermediate in drug synthesis or corrosion inhibitors.

2-Propanone, 1-(1-cyclohexen-1-yl)

- Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Functional Groups : Cyclohexenyl ketone

- Key Properties :

- Applications : Precursor in polymer chemistry or agrochemicals.

Cyclohexyl 2-methylpropanoate

- Formula : C₁₀H₁₈O₂ (inferred from )

- Functional Groups: Ester (cyclohexyl and 2-methylpropanoate)

- Key Properties :

- Hydrophobic ester group reduces water solubility.

- Likely used in coatings or plasticizers.

Structural and Functional Group Analysis

Key Observations :

- Alcohol vs. Ester/Ketone: The hydroxyl group in this compound increases polarity and H-bonding capacity compared to esters or ketones, impacting solubility and interaction with biological systems.

- Amino Alcohols: 1-(Cyclohexylamino)-2-propanol’s amine group introduces basicity, enabling salt formation—a critical feature in drug design .

- Thermal Stability: Ketones (e.g., 2-Propanone derivatives) generally exhibit higher stability than alcohols, favoring industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.